molecular formula C21H27NO4S2 B2609814 1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(phenylsulfonyl)piperidine CAS No. 1706046-81-2

1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(phenylsulfonyl)piperidine

Cat. No.: B2609814
CAS No.: 1706046-81-2
M. Wt: 421.57
InChI Key: QSWALMLZZKEHRD-UHFFFAOYSA-N
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Description

1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(phenylsulfonyl)piperidine, also known as TAPS, is a small molecule that has gained attention in scientific research due to its unique properties. TAPS is a piperidine-based compound that has two sulfone groups attached to it. These sulfone groups provide TAPS with its unique properties, which make it a valuable tool in scientific research.

Scientific Research Applications

Chemical Synthesis and Glycosidic Linkage Formation

1-Benzenesulfinyl piperidine, a related compound, combined with trifluoromethanesulfonic anhydride, forms a potent, metal-free thiophile. This combination is effective in activating thioglycosides to form glycosyl triflates, which are then transformed into glycosides with good yield and selectivity. This process is significant for the low-temperature conversion of thioglycosides to glycosyl triflates and the formation of diverse glycosidic linkages, crucial in synthetic chemistry and drug development (Crich & Smith, 2001).

Organic Synthesis Building Blocks

Tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, showcasing their role as building blocks in organic synthesis. These compounds, derived from aldehydes and tert-butyl N-hydroxycarbamate, demonstrate their utility in reactions with organometallics to yield N-(Boc)hydroxylamines. Their application underlines their importance in the synthesis of complex organic molecules (Guinchard, Vallée, & Denis, 2005).

Crystal Structure and Computational Analysis

The synthesis and crystal structure analysis of 1-((4-(Tert-butyl)phenyl)sulfonyl)-4-(phenylsulfonyl)piperidine derivatives have provided insights into their molecular structure through single crystal X-ray diffraction. Computational density functional theory (DFT) calculations help understand the reactive sites for electrophilic and nucleophilic nature of these molecules. Such studies are crucial for designing molecules with desired chemical properties (Kumara et al., 2017).

Antimicrobial and Enzyme Inhibition Activities

N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives have been synthesized and screened for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. These studies, along with molecular docking, highlight the potential therapeutic applications of such compounds in treating diseases related to enzyme dysfunction (Khalid, Rehman, & Abbasi, 2014).

Lewis Pair Reactivity and Bond Activation

Investigations into hydrazides derived from piperidine and their reactivity as active Lewis pairs have revealed their capability to activate C–H bonds of moderately acidic substrates. This property is utilized in synthesizing functionalized chiral, nonracemic aziridines, highlighting the versatility of these compounds in organic synthesis and potentially in catalysis (Uhl et al., 2016).

Properties

IUPAC Name

4-(benzenesulfonyl)-1-(4-tert-butylphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4S2/c1-21(2,3)17-9-11-20(12-10-17)28(25,26)22-15-13-19(14-16-22)27(23,24)18-7-5-4-6-8-18/h4-12,19H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWALMLZZKEHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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